
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is a complex organic compound that features a furan ring, a phenylselanyl group, and a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Phenylselanyl Group: This step involves the reaction of a phenylselanyl halide with an appropriate nucleophile to introduce the phenylselanyl group.
Formation of the Pentanone Backbone: The final step involves the coupling of the furan ring and the phenylselanyl group with a pentanone backbone through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can act as a nucleophile, participating in various biochemical reactions. The furan ring and pentanone backbone contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-3-yl)-4-methyl-2-(phenylthio)pentan-1-one: Similar structure but with a phenylthio group instead of a phenylselanyl group.
1-(Furan-3-yl)-4-methyl-2-(phenylsulfonyl)pentan-1-one: Contains a phenylsulfonyl group, which affects its reactivity and applications.
Uniqueness
1-(Furan-3-yl)-4-methyl-2-(phenylselanyl)pentan-1-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
90605-42-8 |
|---|---|
Fórmula molecular |
C16H18O2Se |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
1-(furan-3-yl)-4-methyl-2-phenylselanylpentan-1-one |
InChI |
InChI=1S/C16H18O2Se/c1-12(2)10-15(16(17)13-8-9-18-11-13)19-14-6-4-3-5-7-14/h3-9,11-12,15H,10H2,1-2H3 |
Clave InChI |
JHBMHPQPALKMJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)C1=COC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


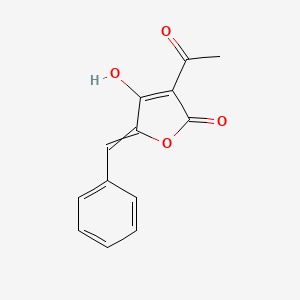
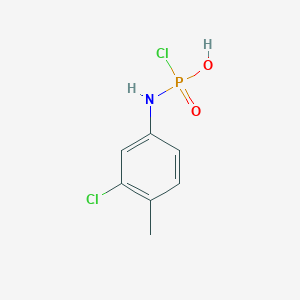
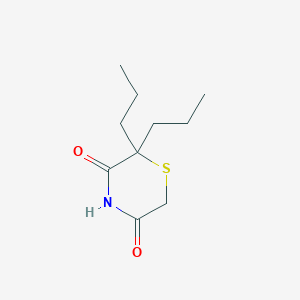
![2-[2-(2,6-Dichlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14368338.png)
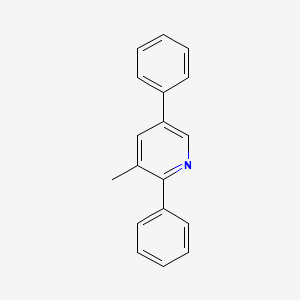


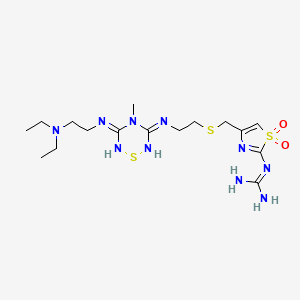
![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)
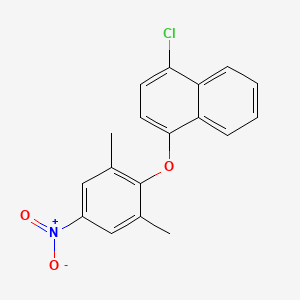


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)
